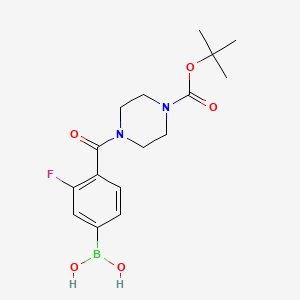

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid

概要

説明

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a boronic acid group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid typically involves multiple steps, starting with the protection of piperazine with a tert-butoxycarbonyl (Boc) group. The subsequent steps involve the introduction of the fluorophenyl group and the boronic acid moiety. Common reagents used in these reactions include tert-butyl chloroformate, fluorobenzene derivatives, and boronic acid derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki–Miyaura couplings, forming carbon–carbon bonds with aryl/heteroaryl halides or triflates. This reaction is critical for constructing biaryl systems in drug discovery.

Key Features:

-

Catalytic System: Typically employs Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃, Na₂CO₃) in solvents like THF or DMF .

-

Substrate Scope: Compatible with aryl bromides, iodides, and chlorides (with microwave activation) .

Example Reaction Pathway:

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Coupling with aryl bromide | PdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C, 12h | 85% |

In a study targeting ALK2 inhibitors, analogous boronic acids underwent Suzuki coupling with pyridyl bromides to generate biaryl intermediates . The fluorine substituent enhances electron-withdrawing effects, potentially accelerating oxidative addition in palladium cycles .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group on the piperazine ring is cleaved under acidic conditions to expose a secondary amine, enabling further functionalization.

Deprotection Methods:

Post-Deprotection Reactions:

-

Alkylation/Acylation: The free amine reacts with alkyl halides or acyl chlorides.

-

Ring Functionalization: Piperazine can participate in nucleophilic substitutions or cyclizations .

Example:

Deprotection of a Boc-piperazine boronic acid derivative with TFA yielded a primary amine intermediate, which was subsequently coupled with carboxylic acids via EDC/HOBt activation .

Reactivity of the Fluorine Substituent

The meta-fluorine on the phenyl ring influences electronic properties and directs regioselectivity in electrophilic aromatic substitution (EAS) or C–H activation.

Observed Behaviors:

-

Electrophilic Substitution: Fluorine acts as an ortho/para-directing group, though steric hindrance from the boronic acid may limit reactivity .

-

Nucleophilic Aromatic Substitution (NAS): Requires activating groups (e.g., nitro) and harsh conditions (e.g., NaH, DMF, 100°C) .

Application Example:

Fluorine-containing aryl boronic acids are precursors for Balz–Schiemann reactions, though this specific compound’s low SA (specific activity) makes it less suitable for radiochemistry .

Miyaura Borylation

While not directly observed for this compound, structurally similar boronic acids undergo Miyaura borylation to form boronate esters, enhancing stability and coupling efficiency .

Typical Conditions:

Stability and Handling Considerations

科学的研究の応用

Anticancer Activity

Research has indicated that boronic acids, including 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid, can inhibit proteasome activity, which is crucial in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in reducing tumor growth in vitro and in vivo models by promoting apoptosis in cancer cells .

Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its piperazine moiety is particularly significant in drug design due to its ability to enhance solubility and bioavailability. For instance, the incorporation of the tert-butoxycarbonyl (Boc) group allows for selective deprotection, facilitating further modifications to optimize pharmacological properties .

Organic Electronics

The unique electronic properties of boronic acids make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored for enhancing charge transport properties and overall device efficiency .

Case Studies

作用機序

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine ring and fluorophenyl group contribute to the compound’s overall stability and reactivity .

類似化合物との比較

Similar Compounds

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenylboronic acid: Similar structure but lacks the fluorine atom.

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenylboronic acid: Similar structure but contains a chlorine atom instead of fluorine

Uniqueness

The presence of the fluorine atom in 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

生物活性

4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and as a protease inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 334.18 g/mol. It features a piperazine ring, which is significant in drug design due to its ability to modulate biological activity through interactions with various receptors and enzymes .

| Property | Value |

|---|---|

| Molecular Formula | C16H23BN2O5 |

| Molecular Weight | 334.18 g/mol |

| CAS Number | 1150114-76-3 |

| Number of Heavy Atoms | 24 |

| Number of Aromatic Heavy Atoms | 6 |

| Number of Rotatable Bonds | 6 |

| Number of H-bond Acceptors | 5 |

| Number of H-bond Donors | 2 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic activities. Notably, it has been shown to interfere with the UNC119-Src signaling pathway, which is crucial in various cancer types. The inhibition of this interaction leads to a reduction in Src autophosphorylation, thereby decreasing kinase activity associated with tumor growth .

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit potent anti-cancer properties by targeting Src family kinases. Src kinases are implicated in cancer progression through their roles in cell proliferation and survival. By inhibiting these kinases, the compound may reduce tumor growth and metastasis .

Protease Inhibition

The compound has also been studied for its potential as a protease inhibitor, particularly against HIV protease. This activity is significant for developing antiviral therapies aimed at preventing HIV replication. The mechanism involves binding to the active site of the protease, thereby blocking substrate access and inhibiting enzyme function .

Case Studies

- Inhibition of Src Kinases : A study demonstrated that the compound effectively inhibits Src autophosphorylation at Y419, a critical site for kinase activation. This inhibition was confirmed using fluorescence polarization assays, highlighting its specificity for the UNC119-Src interaction .

- HIV Protease Inhibition : Another research effort focused on the compound's ability to inhibit HIV protease, demonstrating its potential utility in antiviral drug development. The study reported that derivatives of this compound exhibited significant inhibitory effects on viral replication in cell culture models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine ring and the fluorophenyl group can enhance biological activity. For instance, variations in substituents on the boronic acid moiety have been linked to increased potency against specific targets .

特性

IUPAC Name |

[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQOGVEHGSKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。